molecular formula C12H12Cl2N2O2S B2704611 (5Z)-3-(2-aminoethyl)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride CAS No. 1173527-50-8

(5Z)-3-(2-aminoethyl)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No. B2704611
CAS RN: 1173527-50-8
M. Wt: 319.2
InChI Key: FJKASGMTBHKDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-(2-aminoethyl)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C12H12Cl2N2O2S and its molecular weight is 319.2. The purity is usually 95%.
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Scientific Research Applications

Thiazolidinedione Derivatives as PTP 1B Inhibitors

Thiazolidinedione (TZD) scaffolds have been extensively explored for their potential as Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitors. PTP 1B plays a critical role in insulin signaling pathways, and its inhibition is a promising approach for treating insulin resistance and Type 2 Diabetes Mellitus (T2DM). The review by S. Verma et al. highlights the progress in designing TZD-based PTP 1B inhibitors, noting that specific structural modifications can enhance inhibitory activity. Among the highlighted compounds, a TZD scaffold featuring an N-methyl benzoic acid and an arylidene moiety showed potent PTP 1B inhibitory activity, underscoring the importance of the Z-configuration in the TZD structure for optimal activity (Verma et al., 2019).

Thiazolidinediones in Metabolism and Cancer

Thiazolidinediones, known as PPARγ agonists, exhibit significant effects beyond glucose metabolism regulation. A. Mughal et al. reviewed the anticancer effects of TZDs, which do not correlate directly with PPARγ activation but rather with selective inhibition of insulin-like growth factor-1 (IGF-1) receptor signaling. This action is important since IGF-1 signaling is aberrantly regulated in various cancers. The study suggests that the presence of a C=C bond in the TZD ring can promote PPARγ antagonistic properties without compromising anti-proliferative effects, highlighting the complex pharmacological profile of TZDs (Mughal et al., 2015).

Synthetic and Biological Potential of Thiazolidine Derivatives

The synthetic versatility and biological potential of thiazolidine derivatives have been explored across various therapeutic areas. Studies have demonstrated the capacity of thiazolidine scaffolds to act as a basis for compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The review by Jonas da Silva Santos et al. discusses the historical development, synthesis methodologies, and the significant pharmacological importance of thiazolidine derivatives, including their presence in commercial pharmaceuticals and potential for future medicinal chemistry applications (Santos et al., 2018).

properties

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S.ClH/c13-9-4-2-1-3-8(9)7-10-11(16)15(6-5-14)12(17)18-10;/h1-4,7H,5-6,14H2;1H/b10-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKASGMTBHKDCG-VEZAGKLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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